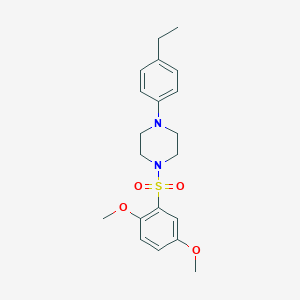
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a unique combination of functional groups, including a phenylethyl group, a thioxo group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylethylamine with a suitable aldehyde, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the thioxo and dihydropyridine groups.
2-Thioxo-1,2-dihydropyridine: A compound with a similar dihydropyridine ring and thioxo group but without the phenylethyl substituent.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities but different core structures
Uniqueness
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
65824-08-0 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33g/mol |
Nombre IUPAC |
1-(1-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3 |
Clave InChI |
JMAMMDRJFLCJEW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B514783.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide](/img/structure/B514786.png)

![1-(3-Bromophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B514797.png)
![3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl benzoate](/img/structure/B514800.png)
![3-(1-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B514801.png)
![Ethyl 6-(3-chlorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B514802.png)
![10-methyl-N-(4-pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B514804.png)
![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)
![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)


![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)
![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)
